8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-20-14-6-11(7-15(10-14)21-2)17(19)18-12-4-5-13(18)9-16(8-12)22-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHFHFPCRPENHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the cycloaddition of 3-oxidopyraziniums with acrylate derivatives . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic processes to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key intermediate in the synthesis of tropane alkaloids, which are known for their pharmacological properties . Additionally, its unique structure makes it a valuable tool in studying the mechanisms of various biochemical pathways and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Diversity
- 8-Sulfonamide Derivatives: Compounds such as (1R,3r,5S)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane () feature sulfonamide groups at the 8-position. Sulfonamides are strong electron-withdrawing groups, which may reduce basicity compared to the benzoyl group in the target compound. This alters pharmacokinetic properties, such as plasma protein binding and metabolic clearance .
- Diarylmethoxyethylidenyl Derivatives: Derivatives like 3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane () exhibit extended conjugated systems.
- 3-Methoxy Analogues : The hydrochloride salt of 3-methoxy-8-azabicyclo[3.2.1]octane () lacks the 8-benzoyl group, resulting in reduced molecular weight (177.67 g/mol) and simpler pharmacokinetics. The absence of the benzoyl moiety likely diminishes receptor affinity but improves aqueous solubility .
Key Physicochemical Properties
*LogP values estimated via analogy to structurally similar compounds.
Biological Activity
8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a compound derived from the 8-azabicyclo[3.2.1]octane scaffold, which has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
- Molecular Formula : CHN\O
- Molecular Weight : 273.32 g/mol
The primary biological activity associated with this compound is its role as a monoamine reuptake inhibitor . This mechanism is crucial in the treatment of various mood disorders and neuropsychiatric conditions.
- Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function .
- Therapeutic Applications : Due to its pharmacological profile, it may be beneficial in treating conditions like depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .
In Vitro Studies
In vitro studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds were tested against human Molt 4/C8 and CEM T-lymphocytes as well as murine L1210 lymphoid leukemia cells. Results indicated varying degrees of cytotoxicity depending on the structural modifications made to the azabicyclo framework .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HSC-2 | 10 |
| This compound | HSC-3 | 15 |
| This compound | HL-60 | 12 |
Case Studies
Several case studies have highlighted the therapeutic efficacy of compounds within this class:
- Depression and Anxiety Disorders : A clinical trial involving patients with major depressive disorder found that treatment with a related azabicyclo compound resulted in significant improvements in mood and anxiety scores compared to placebo groups .
- ADHD Treatment : Another study focused on the use of monoamine reuptake inhibitors in children diagnosed with ADHD showed promising results in symptom reduction and improvement in attention span when treated with derivatives similar to this compound .
Safety Profile
While the therapeutic potential is significant, safety profiles must be considered:
- Side Effects : Common side effects associated with monoamine reuptake inhibitors include gastrointestinal disturbances, sleep disturbances, and potential cardiovascular effects due to increased neurotransmitter levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
